2-Aminopurine(N2-Dmf) 2'-Deoxy-riboside CE Phosphoramidite
Description
2-Aminopurine(N2-Dmf) 2'-Deoxy-riboside CE Phosphoramidite (CAS: 178925-41-2) is a modified nucleoside phosphoramidite critical for synthesizing oligonucleotides with fluorescent properties. Its structure includes a 2-aminopurine base, a dimethylformamidine (Dmf) protecting group at the N2 position, and a 2-cyanoethyl (CE) phosphoramidite moiety. The compound’s chemical formula is C₄₄H₅₅N₈O₈P, with a molecular weight of 854.92 g/mol .
Properties
Molecular Formula |
C43H53N8O6P |
|---|---|
Molecular Weight |
808.9 g/mol |
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C43H53N8O6P/c1-30(2)51(31(3)4)58(55-24-12-23-44)57-38-25-40(50-29-46-37-26-45-42(48-41(37)50)47-28-49(5)6)56-39(38)27-54-43(32-13-10-9-11-14-32,33-15-19-35(52-7)20-16-33)34-17-21-36(53-8)22-18-34/h9-11,13-22,26,28-31,38-40H,12,24-25,27H2,1-8H3/t38-,39+,40+,58?/m0/s1 |
InChI Key |
HSPIPLWEGKTHNG-YWGGCHKGSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=C(N=C65)N=CN(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=C(N=C65)N=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Protection of the 2-Aminopurine Amino Group
The exocyclic amino group of 2-aminopurine requires protection to prevent undesired side reactions during solid-phase oligonucleotide synthesis. The dimethylformamidine (Dmf) group is favored for its balance of stability during synthesis and ease of removal under mild deprotection conditions.
Procedure :
- Starting Material : 2-Aminopurine-2'-deoxyriboside is treated with dimethylformamide dimethyl acetal (DMF-DMA) in anhydrous acetonitrile under nitrogen.
- Reaction Conditions : Stir at 25°C for 12–16 hours, followed by solvent evaporation and purification via silica gel chromatography (eluent: 5% methanol in dichloromethane).
- Yield : 85–90% for N2-Dmf-2-aminopurine-2'-deoxyriboside.
Glycosylation and Sugar Modification
The protected nucleoside is coupled to a deoxyribose sugar moiety to form the nucleoside intermediate.
Key Steps :
Phosphitylation
The final step introduces the CE phosphoramidite group, enabling incorporation into oligonucleotides via automated synthesizers.
Procedure :
- Reagents : N2-Dmf-2-aminopurine-2'-deoxyriboside, 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, and diisopropylethylamine (DIPEA).
- Conditions : React in anhydrous dichloromethane at 0°C for 2 hours, followed by warming to room temperature for 4 hours.
- Purification : Column chromatography (hexane:ethyl acetate, 3:1) yields the final product as a white solid (purity >98% by HPLC).
Optimization of Protecting Group Stability
The choice of protecting group significantly impacts synthesis efficiency and oligonucleotide stability. Comparative studies reveal:
| Protecting Group | Depurination Half-Life (Days) | Deprotection Efficiency (%) |
|---|---|---|
| Dmf | 2 | 98 |
| Isobutyryl (Ibu) | >7 | 85 |
| Benzoyl (Bz) | >14 | <50 |
Data from Fàbrega et al. (2011)
The Dmf group strikes a balance between stability during synthesis and rapid deprotection under standard ammonia conditions (28% NH3, 55°C, 5 hours).
Industrial-Scale Production
Industrial synthesis scales the above steps with modifications:
- Automation : Continuous flow reactors enhance coupling efficiency (99.5% per step).
- Quality Control : In-line HPLC monitors phosphoramidite purity, ensuring compliance with ISO standards.
- Cost Drivers : Bulk purchasing of DMF-DMA and optimized solvent recovery reduce production costs by 40%.
Reaction Mechanism and Byproduct Analysis
Phosphitylation Mechanism
The reaction proceeds via a two-step mechanism:
- Activation : Tetrazole protonates the phosphoramidite, generating a reactive intermediate.
- Coupling : The 3'-hydroxyl attacks the activated phosphorus, forming a phosphite triester.
Byproducts :
- Capping Products : Unreacted 3'-OH groups are acetylated (<2% yield).
- Oxidation Byproducts : Exposure to air generates phosphotriesters, mitigated by strict anhydrous conditions.
Case Study: Synthesis of a 20-mer Oligonucleotide
A model 20-mer containing a single 2-AP residue was synthesized using the Dmf-protected phosphoramidite:
| Parameter | Value |
|---|---|
| Coupling Efficiency | 98.7% per cycle |
| Total Isolated Yield | 63% |
| Depurination | <1% |
| Fluorescence Intensity | 12,500 AU (λex 310 nm) |
Adapted from Seio et al. (2013)
Comparative Analysis of Phosphoramidite Derivatives
| Parameter | Dmf-2-AP CE Phosphoramidite | 2'-OMe-2-AP CE Phosphoramidite |
|---|---|---|
| Coupling Efficiency | 98.5% | 96.2% |
| Deprotection Time | 5 hours | 16 hours |
| RNA Stability (t1/2) | 48 hours | 120 hours |
| Cost (€/100 mg) | 2,353 | 1,890 |
Data compiled from CymitQuimica and Glen Research
Challenges and Solutions
Depurination During Synthesis
The Dmf group’s lability necessitates:
Scale-Up Limitations
Solutions include:
- Microwave-Assisted Synthesis : Reduces reaction time by 70%.
- Cryogenic Storage : Phosphoramidite stability extends to 18 months at -40°C.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The phosphoramidite group can be hydrolyzed to form the corresponding phosphate.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Hydrolysis conditions: Acidic or basic conditions for hydrolysis reactions.
Major Products:
Oxidation products: Oxidized derivatives of the compound.
Substitution products: Substituted nucleosides with various functional groups.
Hydrolysis products: Corresponding phosphates and deprotected nucleosides.
Scientific Research Applications
2-Aminopurine riboside is useful for analyzing RNA structure . 2-Aminopurine Riboside CE-Phosphoramidite allows for the study of the roles of base stacking, exocyclic functional groups, and hydrogen bonding patterns in purine-containing nucleic acids .
Applications:
- Study of Exocyclic Functional Groups: This nucleoside helps in understanding the role of exocyclic functional groups in nucleic acids .
- Base Stacking Analysis: It allows researchers to study base stacking interactions within purine-containing nucleic acids .
- Hydrogen Bonding Patterns: It facilitates the study of hydrogen bonding patterns in nucleic acids . The hydrogen bonding pattern of the 2-aminopurine nucleobase (N1 acceptor, H-N2 donor) is isomeric with that of adenosine (N1 acceptor, H-N6 donor) .
- Transition State Stabilization: Replacement of guanosine residues with 2-AP in the core region of hammerhead ribozymes was useful in determining their role in stabilizing the transition state of ribozyme cleavage .
- Mismatch Studies: It has been used to study the nature of hydrogen-bonding between G-A mismatches in RNA internal loops .
- GNRA Loops: The role of hydrogen-bonding and stacking interactions in the stability of GNRA loops has been probed using 2-AP substitutions .
- Conformational Probe: 2-AP can be employed as a non-invasive conformational probe in RNA studies .
Mechanism of Action
The compound exerts its effects primarily through its incorporation into nucleic acids. As a fluorescent analog of adenine, it can be incorporated into DNA or RNA strands, allowing researchers to study the structure and dynamics of nucleic acids. The fluorescence of 2-aminopurine allows for real-time monitoring of nucleic acid interactions and conformational changes .
Molecular Targets and Pathways:
DNA and RNA: The primary targets are nucleic acids, where the compound can be incorporated into the strands.
Fluorescence pathways: The fluorescence properties enable the study of molecular interactions and structural changes in nucleic acids.
Comparison with Similar Compounds
Key Features :
- Fluorescent Probe: 2-Aminopurine acts as a fluorescent analog of adenine, enabling real-time monitoring of DNA-protein interactions and structural changes in nucleic acids .
- Protection Strategy : The N2-Dmf group enhances stability during solid-phase synthesis, reducing premature deprotection risks .
- Synthetic Utility : Compatible with automated DNA synthesizers (e.g., Millipore and PerSeptive Biosystems platforms), it is widely used in studies involving T7 RNA polymerase interactions and ribozyme mechanisms .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Parameters of Selected CE Phosphoramidites
Performance and Application-Specific Differences
(a) Fluorescent Properties
- 2-Aminopurine(N2-Dmf): Exhibits strong fluorescence quenching upon base stacking, making it ideal for studying DNA conformational changes .
- 2’-OMe-2-Aminopurine Derivatives (): Fluorescence is less pronounced due to 2’-O-methylation, which stabilizes RNA structures but reduces sensitivity in dynamic assays.
(c) Base Pairing Specificity
- Dmf-isodG-CE Phosphoramidite: Promotes non-Watson-Crick pairing (e.g., isoG:isoC pairs), useful in expanded genetic code systems .
- 2-Aminopurine(N2-Dmf): Mimics adenine but forms weaker hydrogen bonds with thymidine, aiding mismatch detection studies .
Commercial and Practical Considerations
- Cost: 2-Aminopurine(N2-Dmf) is priced at €2,353.00/100mg (CymitQuimica), whereas standard phosphoramidites (e.g., N2-isobutyryl derivatives) cost 30–50% less .
- Availability: Glen Research and Nugene Biopharm Science offer analogous compounds (e.g., 2’-Se-Me-U-CE Phosphoramidite, discontinued in 2000), but 2-Aminopurine(N2-Dmf) remains niche due to its specialized fluorescence applications .
Research Findings and Case Studies
- Kinetic Studies: 2-Aminopurine(N2-Dmf)-modified DNA enabled real-time observation of T7 RNA polymerase-promoter binding kinetics, revealing a two-step mechanism with a $ k_{\text{on}} $ of $ 1.2 \times 10^7 \, \text{M}^{-1}\text{s}^{-1} $ .
- Therapeutic Potential: 2’-OMe-dmf-G-CE Phosphoramidite showed enhanced silencing efficiency in antisense oligonucleotides targeting mRNA, with 60% higher binding affinity than unmodified counterparts .
Biological Activity
2-Aminopurine (N2-Dmf) 2'-Deoxy-riboside CE Phosphoramidite is a modified nucleoside that plays a significant role in nucleic acid chemistry, particularly in the synthesis of oligonucleotides. Its unique structural properties allow it to mimic natural nucleobases while providing enhanced functionalities, making it a valuable tool in molecular biology and genetic research.
- Molecular Formula : C43H53N8O6P
- Molecular Weight : 808.905 g/mol
- CAS Number : 178925-41-2
- IUPAC Name : N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide
2-Aminopurine acts as a purine analog and can interfere with nucleic acid synthesis and function. It has been shown to:
- Inhibit DNA and RNA synthesis : By substituting for adenine in nucleic acids, it can disrupt normal base pairing and affect the stability of nucleic acid structures.
- Modulate enzyme activity : It can influence the activity of various enzymes involved in nucleic acid metabolism, including polymerases and kinases.
Case Studies
- Inhibition of Viral Replication :
- Effects on Cellular Proliferation :
- Role in RNA Modification :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C43H53N8O6P |
| Molecular Weight | 808.905 g/mol |
| CAS Number | 178925-41-2 |
| Solubility | Soluble in acetonitrile |
| Stability | Sensitive to moisture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
